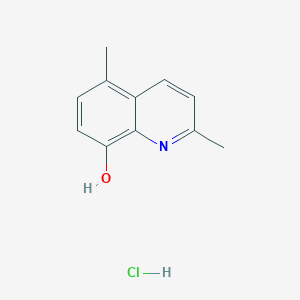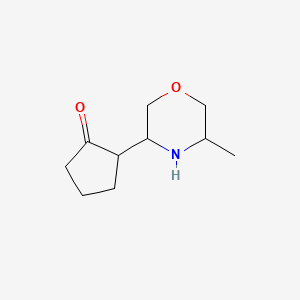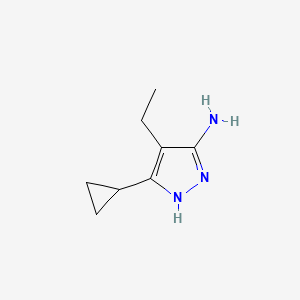![molecular formula C6H15N3O B13300580 N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)
N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide is a chemical compound with the molecular formula C7H17N3O It is known for its unique structure, which includes an amidine group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide typically involves the reaction of aminonitriles with hydroxylamine under specific conditions. One common method includes the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained in satisfactory yields.
Industrial Production Methods
Industrial production of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-hydroxy-3-[methyl(propan-2-yl)amino]propanimidamide
- N’-hydroxy-3-{2-(3-methylbutoxy)ethylamino}propanimidamide
- N’-hydroxy-3-{propan-2-yl[2-(pyridin-2-yl)ethyl]amino}propanimidamide
Uniqueness
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H15N3O |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N'-hydroxy-3-(propan-2-ylamino)propanimidamide |
InChI |
InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(7)9-10/h5,8,10H,3-4H2,1-2H3,(H2,7,9) |
Clave InChI |
STUAWOSILVBZEQ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)NCC/C(=N/O)/N |
SMILES canónico |
CC(C)NCCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


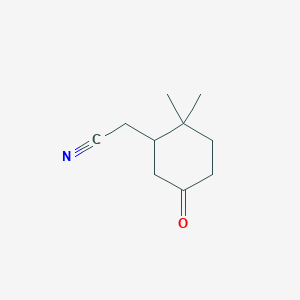
amine](/img/structure/B13300509.png)
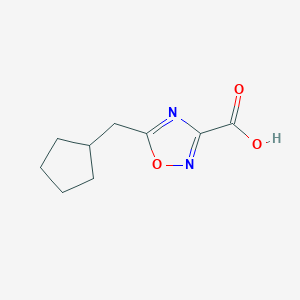
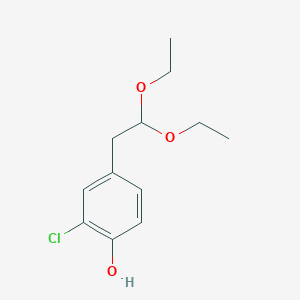
amine](/img/structure/B13300531.png)
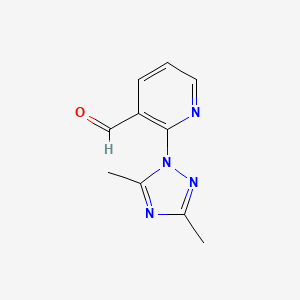
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
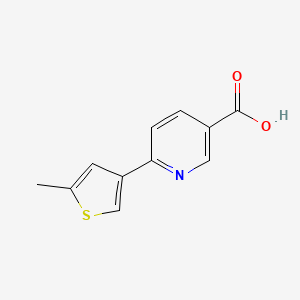
![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)
